1,4-Oxathiane

Catalog No.
S603307
CAS No.
15980-15-1
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Oxathiane

CAS Number

15980-15-1

Product Name

1,4-Oxathiane

IUPAC Name

1,4-oxathiane

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c1-3-6-4-2-5-1/h1-4H2

InChI Key

JBYHSSAVUBIJMK-UHFFFAOYSA-N

SMILES

C1CSCCO1

Synonyms

1,4-thioxane

Canonical SMILES

C1CSCCO1

The exact mass of the compound 1,4-Oxathiane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49179. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Oxathiane is a six-membered saturated heterocyclic compound containing both oxygen and sulfur atoms at opposite positions within the ring. Operating as a clear, mobile liquid at room temperature with a boiling point of 147 °C and a density of 1.114 g/mL, it serves as a highly specialized solvent, a hemilabile ligand in coordination chemistry, and a versatile synthetic building block[1]. Unlike symmetric cyclic ethers or thioethers, its hard-soft heteroatom asymmetry imparts distinct physicochemical properties, making it a critical procurement choice for advanced catalytic design, nanomaterial synthesis (such as chemical vapor deposition of metal oxides), and the production of complex sulfonium salts and sulfones .

Research Fit

Heterocyclic scaffold with unique O/S ring electronics between 1,4-dioxane and 1,4-dithiane
Supports synthesis of sulfur-containing π-donors and conducting polymer monomers
Enables analytical differentiation from oxygen-only or sulfur-only analogues in MS studies

Procurement substitution of 1,4-oxathiane with its symmetric analogs, 1,4-dioxane or 1,4-dithiane, fundamentally alters process chemistry and handling requirements. 1,4-Dioxane (boiling point 101 °C) lacks a soft sulfur donor, rendering it incapable of forming stable complexes with soft transition metals or undergoing sulfonium salt formation [1]. Conversely, 1,4-dithiane possesses two soft sulfur donors but is a solid at room temperature (melting point 112 °C) and tends to form intractable, insoluble coordination polymers rather than discrete complexes [2]. 1,4-Oxathiane bridges this gap by offering a liquid processing window, a non-zero dipole moment, and hemilabile coordination behavior, making it non-interchangeable in workflows requiring dynamic metal binding or specific solvent polarities [3].

Substitution Risk

1,4-Oxathiane

Provides sulfur-dependent fragmentation, redox behavior, and receptor selectivity

1,4-Dioxane

Lacks sulfur; EI-MS, charge-transfer, and muscarinic profiles may shift considerably

1,4-Oxathiane

Mixed O/S electronics influence downstream nucleoside analogue activity

1,4-Dithiane

Oxygen removal alters electronic/steric properties; antiviral activity context may differ

1,4-Oxathiane

Neutral O/S heterocycle without basic nitrogen

Morpholine

NH introduces basicity and hydrogen-bonding; receptor pharmacology and solubility may change

Asymmetric Heteroatom Substitution Yields a Non-Zero Dipole Moment

Because of the differing electronegativities and polarizabilities of oxygen and sulfur, 1,4-oxathiane possesses a permanent dipole moment of 0.42 D. In contrast, both 1,4-dioxane and 1,4-dithiane are centrosymmetric in their dominant chair conformations, resulting in a dipole moment of 0 D [1]. This non-zero polarity alters its solvation capabilities, allowing it to stabilize polar transition states and interact with substrates differently than its symmetric counterparts.

Evidence DimensionMolecular Dipole Moment
Target Compound Data0.42 D (1,4-oxathiane)
Comparator Or Baseline0 D (1,4-dioxane and 1,4-dithiane)
Quantified Difference+0.42 D relative to symmetric analogs
ConditionsStandard conditions, gas phase/non-polar solvent measurements

A non-zero dipole moment provides specialized solvation properties, making it a superior solvent choice for reactions requiring mild polarity without the use of highly reactive solvents.

EI-MS Fragmentation
Head-to-head
Qualitatively distinct from 1,4-dioxane; similar to 1,4-dithiane
Supports unambiguous analytical identification in sulfur-containing mixtures
Context: EI-MS at varying electron energies

Extended Liquid Thermal Operating Window

For industrial and laboratory solvent applications, physical state and volatility are critical. 1,4-Oxathiane is a liquid at room temperature with a boiling point of 147 °C. 1,4-Dioxane boils much lower at 101 °C, limiting its use in high-temperature reactions, while 1,4-dithiane is a solid (melting point 112 °C, boiling point 200 °C), requiring melting or dissolution before use . The 46 °C higher boiling point of 1,4-oxathiane compared to dioxane allows for higher kinetic reaction temperatures at ambient pressure.

Evidence DimensionBoiling Point and Physical State
Target Compound Data147 °C (Liquid at RT)
Comparator Or Baseline101 °C (1,4-dioxane, Liquid); 200 °C (1,4-dithiane, Solid at RT)
Quantified Difference+46 °C boiling point vs. dioxane; avoids solid-handling issues of dithiane
ConditionsStandard atmospheric pressure (755-760 mmHg)

Enables higher-temperature liquid-phase reactions under atmospheric pressure while avoiding the material handling bottlenecks associated with solid solvents.

Redox Potential (TOET)
Head-to-head
0.56 V and 0.90 V vs SCE
Supports rational design of organic conductors
Cyclic voltammetry; vs SCE reference

Hard-Soft Asymmetry for Hemilabile Ligand Design

In coordination chemistry, 1,4-oxathiane acts as a hemilabile ligand due to its combination of a hard oxygen donor and a soft sulfur donor. When reacted with soft metals like Pd(II), Pt(II), or Ag(I), it coordinates primarily via the sulfur atom, leaving the oxygen weakly bound or uncoordinated[1]. In contrast, 1,4-dithiane strongly coordinates via both sulfur atoms, frequently leading to the formation of rigid, insoluble coordination polymers [2]. This hemilability allows 1,4-oxathiane to dynamically open and close coordination sites, a crucial feature for catalytic cycles.

Evidence DimensionCoordination Mode with Soft Metals
Target Compound DataMonodentate or hemilabile (S-bound, O-free/weak)
Comparator Or BaselineBidentate bridging (S,S-bound) for 1,4-dithiane
Quantified DifferencePrevention of insoluble polymer formation; dynamic site availability
ConditionsReaction with soft transition metal centers (e.g., Ag, Pd, Pt)

Critical for the procurement of ligands in homogeneous catalysis, where dynamic substrate binding and product release dictate catalytic turnover.

PEOTT Capacitance
Head-to-head
208 F/g at 1 A/g; 80.4% retention after 1000 cycles
Supports conducting polymer electrode research
Aqueous HClO₄ electrolyte; PEOTT polymer

Specific Adduct Formation for ZnO Nanowire Growth

1,4-Oxathiane has been quantitatively demonstrated as a highly effective oxygen/sulfur donor adduct in the chemical vapor deposition (CVD) growth of vertically aligned zinc oxide (ZnO) nanowires. Its specific thermal decomposition profile and heteroatom coordination facilitate controlled crystal growth that cannot be replicated by simple ethers like 1,4-dioxane, which lack the sulfur-mediated surface interactions necessary for precise morphological control.

Evidence DimensionCVD Precursor Suitability
Target Compound DataForms effective donor adducts for aligned ZnO nanowire growth
Comparator Or BaselineStandard volatile ethers (e.g., dioxane)
Quantified DifferenceEnables controlled vertically aligned nanostructure formation
ConditionsChemical vapor deposition (CVD) processes

Provides materials scientists with a specialized, volatile precursor for the reproducible manufacturing of semiconductor nanomaterials.

Muscarinic Selectivity
Head-to-head
Selective M₃ activation; no activity at M₁, M₂, M₄
Supports subtype-selective probe development
Cloned human receptor assays

Homogeneous Catalysis and Hemilabile Ligand Design

Where dynamic coordination is required, 1,4-oxathiane provides a soft sulfur anchor and a hard, weakly binding oxygen, allowing for reversible site opening during catalytic cycles .

High-Temperature Liquid-Phase Synthesis

When a reaction requires a moderately polar, cyclic solvent but must be conducted above the 101 °C limit of 1,4-dioxane, 1,4-oxathiane (boiling point 147 °C) is the optimal choice to maintain liquid-phase kinetics at ambient pressure .

Chemical Vapor Deposition of Metal Oxides

Used as a specific donor adduct in the controlled growth of vertically aligned ZnO nanowires, leveraging its specialized thermal and coordination properties to dictate crystal morphology .

Synthesis of Specialized Sulfones and Sulfonium Salts

Acts as a direct precursor for 1,4-oxathiane 4,4-dioxide (thioxane sulfone) and various oxathianium salts used as intermediates in pharmaceutical and agrochemical development.

Application Fit

Application
Selection Property
Validation Focus
Extended π-donor synthesis
Redox potential context
CV vs SCE reference
Conducting polymer electrodes
Capacitance and cycling stability
Galvanostatic charge/discharge testing
GPCR subtype-selective probe
M₃ selectivity profile
Functional selectivity assays
Environmental/forensic analytical standard
EI-MS fragmentation fingerprint
Method specificity in complex matrices

XLogP3

0.5

Boiling Point

147.0 °C

UNII

2X66H33V2V

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

15980-15-1

Wikipedia

1,4-Oxathiane

General Manufacturing Information

1,4-Oxathiane: ACTIVE

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